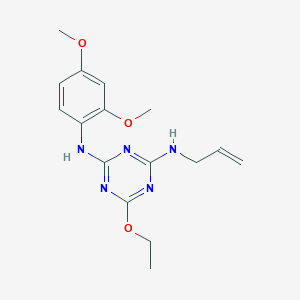
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide
描述
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide, also known as URB597, is a compound that has gained attention in the scientific community for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which has been shown to have a range of therapeutic effects.
作用机制
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide increases the levels of endocannabinoids in the body, which has been shown to have a range of therapeutic effects. Endocannabinoids are naturally occurring compounds in the body that are similar in structure to the active ingredient in marijuana. They play a role in regulating a range of physiological processes, including pain, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide can reduce pain and inflammation, improve mood, and reduce anxiety and depression. 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has also been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse. Additionally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide is that it is a selective inhibitor of FAAH, meaning that it does not have the same psychoactive effects as marijuana. This makes it a useful tool for studying the effects of endocannabinoids without the confounding effects of marijuana. One limitation of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide is that it has a relatively short half-life, meaning that its effects are not long-lasting. Additionally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been shown to have some off-target effects, which may complicate its use in research.
未来方向
There are several potential future directions for research on 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide as a treatment for pain and inflammation. Studies have shown that 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide can reduce pain and inflammation in animal models, and further research is needed to determine its potential as a treatment for humans. Additionally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has shown promise as a treatment for addiction, and further research is needed to determine its efficacy in humans. Finally, 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the safety and efficacy of 1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide in humans for these and other potential therapeutic applications.
科学研究应用
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include pain management, anxiety and depression, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-5-21-12-6-9-17-14(19)13-7-10-18(11-8-13)15(20)16(2,3)4/h13H,5-12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCGPBAQROOEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4750661.png)
![3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4750679.png)

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B4750708.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4750709.png)
![2-allyl-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4750716.png)

![N-(3-acetylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4750738.png)
![ethyl 4-methyl-3-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B4750741.png)
![4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4750749.png)
![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)
![4-amino-N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B4750765.png)